3-Fluoro-4-methoxybenzoic acid

Catalog No.
S714684
CAS No.
403-20-3
M.F
C8H7FO3
M. Wt
170.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-4-methoxybenzoic acid

CAS Number

403-20-3

Product Name

3-Fluoro-4-methoxybenzoic acid

IUPAC Name

3-fluoro-4-methoxybenzoic acid

Molecular Formula

C8H7FO3

Molecular Weight

170.14 g/mol

InChI

InChI=1S/C8H7FO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11)

InChI Key

HYNNNQDQEORWEU-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)O)F

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)F
  • Synthesis of Esters and Amides: The carboxylic acid group readily undergoes condensation reactions with alcohols and amines to form esters and amides, respectively. These derivatives can serve as intermediates in the synthesis of various pharmaceuticals and functional materials.
  • Suzuki-Miyaura Coupling Reactions: The presence of a fluorine atom on the benzene ring activates it for palladium-catalyzed Suzuki-Miyaura coupling reactions. This allows for the introduction of various functional groups onto the molecule, enabling the creation of diverse complex molecules with desired properties.

Potential Applications in Medicinal Chemistry

The combination of a fluorinated group and a methoxy group in 3-Fluoro-4-methoxybenzoic acid makes it an attractive candidate for exploring biological activities:

  • Fluorine Substitution for Hydrogen Bond Acceptor: The fluorine atom can act as a bioisostere of a hydrogen bond acceptor, potentially mimicking the behavior of natural molecules in binding to biological targets. This strategy can be employed in the development of new drugs with improved potency and selectivity.
  • Modulating Lipophilicity: The methoxy group can enhance the lipophilicity of the molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial factors in drug design [].

3-F-4-MBA is a synthetic compound not found naturally. It belongs to a class of molecules known as fluorinated benzoic acids []. These molecules have a benzene ring (a six-membered carbon ring) with a carboxylic acid group (COOH) attached at one position and a fluorine (F) and a methoxy group (OCH3) at other positions [].

The presence of the fluorine atom activates the benzene ring, making it more susceptible to further chemical modifications []. This property makes 3-F-4-MBA valuable for synthesizing various complex molecules.


Molecular Structure Analysis

3-F-4-MBA has a planar structure with the benzene ring at its core []. The carboxylic acid group is attached at one carbon atom, and the fluorine and methoxy groups are located at opposite sides of the ring on the other two carbons []. This arrangement creates a molecule with polar and non-polar regions, influencing its solubility and interactions with other molecules [].


Chemical Reactions Analysis

3-F-4-MBA is a versatile intermediate used in various organic synthesis reactions. Here are some examples:

  • Fischer esterification: This reaction converts 3-F-4-MBA to esters, a class of compounds with potential medicinal applications []. For instance, one study describes the synthesis of ligustrazine derivatives using 3-F-4-MBA as a starting material for research on Alzheimer's disease [].

Reaction Equation (Fischer esterification):

R-COOH + R'OH → R-COOR' + H2O (where R is the 3-F-4-methoxybenzoyl group and R' is an alkyl group) []

  • Nucleophilic aromatic substitution: The fluorine atom in 3-F-4-MBA can be replaced with other functional groups through nucleophilic aromatic substitution reactions []. This allows for the creation of diversely functionalized molecules.

Physical And Chemical Properties Analysis

  • Melting point: 209-213°C []
  • Boiling point: Not readily available
  • Solubility: Soluble in polar organic solvents like methanol and ethanol []
  • Stability: Stable under normal storage conditions []

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Fluoro-4-methoxybenzoic acid

Dates

Modify: 2023-08-15

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